An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 507462-51-3), a key heterocyclic building block in modern drug discovery. As a derivative of the 7-azaindole scaffold, this compound has garnered significant interest for its role in the development of potent kinase inhibitors and other therapeutic agents.[1][2][3] This document delves into the structural and electronic characteristics, solubility, acidity, and lipophilicity of the title compound. Furthermore, it outlines robust methodologies for its synthesis and characterization, providing researchers and drug development professionals with the critical data and field-proven insights necessary to effectively utilize this versatile molecule in their research endeavors.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structure, being a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets. The strategic placement of the nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor, which can significantly enhance binding affinity to target proteins and improve physicochemical properties such as solubility.
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine emerges as a particularly valuable derivative. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. The amine group at the 3-position, a common site for electrophilic substitution on the 7-azaindole ring, provides a crucial interaction point for targeting the hinge region of many protein kinases.[4] This unique combination of functional groups makes it a sought-after intermediate in the synthesis of targeted therapeutics, particularly in oncology.[1]
Molecular Structure and Core Physicochemical Properties
The foundational physicochemical properties of a compound dictate its behavior in both chemical and biological systems. While specific experimental data for 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is not extensively published, we can infer and predict these properties based on data from the parent scaffold and related analogs.
Structural and Electronic Profile
The chemical structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is presented below:
Figure 1: Chemical structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.
Table 1: Core Molecular Properties
| Property | Value | Source |
| CAS Number | 507462-51-3 | [5][6][7][8] |
| Molecular Formula | C₇H₆BrN₃ | [5] |
| Molecular Weight | 212.05 g/mol | [5] |
| Appearance | Expected to be a solid, ranging from off-white to brown powder. | Inferred from analogs[9] |
| Melting Point | Not experimentally determined. Estimated to be in the range of 180-220 °C. | Inferred from analogs[10] |
Solubility Profile
The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. The presence of both a basic amine and a pyridine nitrogen suggests that the solubility of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine will be pH-dependent.
Table 2: Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.4) | Low to moderate | The molecule has both polar (amines) and non-polar (bromophenyl) regions. Protonation at physiological pH will enhance solubility. |
| Aqueous Acid (e.g., 0.1 M HCl) | High | Protonation of the amino and pyridine nitrogens will form soluble hydrochloride salts.[1][9] |
| Aqueous Base (e.g., 0.1 M NaOH) | Low | The molecule is expected to be in its neutral, less soluble form. |
| DMSO | High | A common solvent for polar organic compounds. |
| Methanol, Ethanol | Moderate | Capable of hydrogen bonding, facilitating dissolution. |
| Dichloromethane, Ethyl Acetate | Low to moderate | Solubulity is expected to be limited due to the polar nature of the molecule. |
Acidity and Basicity (pKa)
The pKa values of the ionizable groups are fundamental to understanding the compound's charge state at different physiological pHs, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 3: Predicted pKa Values
| Ionizable Group | Predicted pKa | Rationale |
| Pyridinium (protonated N7) | ~4.5 - 5.5 | The pyridine nitrogen is a weak base. Its pKa is influenced by the electron-donating pyrrole ring. |
| Anilinium (protonated 3-amino group) | ~3.0 - 4.0 | The basicity of the 3-amino group is reduced by resonance with the aromatic pyrrole system. |
| Pyrrole N-H | ~16 - 17 | The pyrrole proton is weakly acidic, typical for this heterocyclic system. |
Note: These pKa values are estimated based on known values for similar 7-azaindole structures and computational prediction principles.[11][12][13]
Lipophilicity (LogP/LogD)
Lipophilicity is a key parameter in drug design, affecting a molecule's ability to cross cell membranes. LogP (the partition coefficient in an octanol/water system) and LogD (the distribution coefficient at a specific pH) are used to quantify this property.
Table 4: Predicted Lipophilicity
| Parameter | Predicted Value | Rationale |
| LogP | 1.5 - 2.5 | The presence of the bromine atom increases lipophilicity, while the amino groups contribute to polarity. |
| LogD (pH 7.4) | 1.0 - 2.0 | At physiological pH, partial protonation will decrease the apparent lipophilicity compared to the neutral molecule's LogP. |
Synthesis and Reactivity
Proposed Synthetic Pathway
The most logical approach involves the initial synthesis of the 5-bromo-7-azaindole core, followed by regioselective functionalization at the C3 position.
Figure 2: Proposed synthetic workflow for 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.
Expert Insight: The Fischer indole synthesis and the Bartoli reaction are well-established methods for constructing the 7-azaindole core from substituted pyridines. The subsequent nitration is expected to proceed with high regioselectivity at the electron-rich C3 position of the pyrrole ring. Standard reduction conditions can then be employed to convert the nitro group to the desired primary amine.
Chemical Reactivity and Stability
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Electrophilic Aromatic Substitution: The pyrrole ring is highly activated towards electrophilic attack, with the C3 position being the most reactive site.[4]
-
N-Alkylation/Acylation: The pyrrole nitrogen (N1) can be readily alkylated or acylated under basic conditions. This can be used for the introduction of protecting groups or for further structural modifications.
-
Cross-Coupling Reactions: The C5-bromo substituent is a key functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the facile introduction of aryl, alkynyl, and amino moieties.
-
Stability: The 7-azaindole core is generally stable under a wide range of chemical conditions. However, like many electron-rich aromatic amines, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine may be susceptible to oxidation and should be stored under an inert atmosphere and protected from light.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.
Spectroscopic Analysis
While specific spectra for the title compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 5: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Pyrrole N-H: A broad singlet around 11-12 ppm. - Aromatic Protons: Signals in the 7-8.5 ppm region, with characteristic coupling patterns for the pyridine and pyrrole protons. - Amine Protons: A broad singlet, the chemical shift of which will be solvent-dependent. |
| ¹³C NMR | - Signals for the eight distinct carbon atoms of the bicyclic core and the attached functional groups. The carbon bearing the bromine (C5) will be shifted upfield. |
| Mass Spectrometry (MS) | - [M+H]⁺: Expected at m/z 212.97 and 214.97, showing the characteristic isotopic pattern for a monobrominated compound. |
| Infrared (IR) Spectroscopy | - N-H Stretching: Bands in the 3200-3500 cm⁻¹ region corresponding to the pyrrole N-H and the primary amine N-H bonds. - Aromatic C-H and C=C/C=N Stretching: Bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. |
Chromatographic Purity Assessment
A detailed protocol for assessing the purity of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine using High-Performance Liquid Chromatography (HPLC) is provided below.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO or a mixture of mobile phases) to a concentration of approximately 1 mg/mL.
Figure 3: Workflow for HPLC purity assessment.
Conclusion and Future Perspectives
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is a high-value chemical entity with significant potential in the field of drug discovery. Its strategic functionalization provides a versatile platform for the synthesis of complex molecules with tailored biological activities. This guide has provided a detailed overview of its core physicochemical properties, offering a blend of experimental data from related compounds and expert-driven predictions. The outlined synthetic strategies and analytical protocols serve as a practical resource for researchers aiming to incorporate this important building block into their synthetic campaigns. As the demand for novel, targeted therapeutics continues to grow, the importance of well-characterized and versatile intermediates like 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine will undoubtedly increase, paving the way for the next generation of innovative medicines.
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